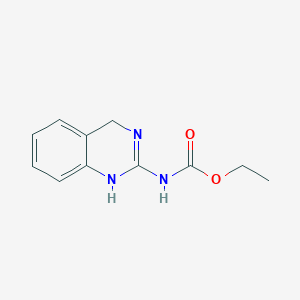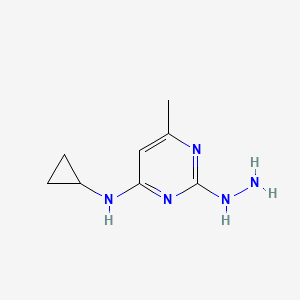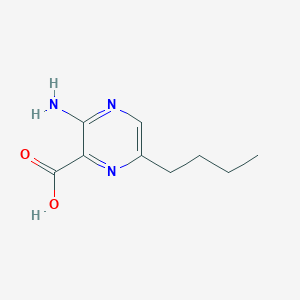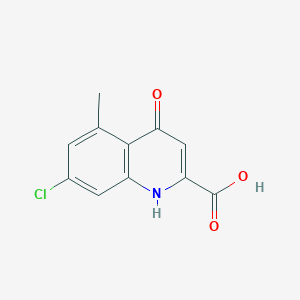
4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide is an organic compound that belongs to the class of alpha-halocarboxylic acids. This compound is characterized by the presence of a bromoacetyl group attached to a cyclohexane ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide typically involves the bromination of a precursor compound, followed by the introduction of the carboxamide group. One common method involves the reaction of cyclohexanone with bromoacetyl bromide in the presence of a base such as pyridine. The resulting intermediate is then treated with methylamine to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromoacetyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, carboxylic acids, ketones, alcohols, and alkanes .
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The bromoacetyl group can act as an electrophile, reacting with nucleophilic residues in proteins, leading to enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromoacetyl)coumarin: Another bromoacetyl-containing compound with similar reactivity but different biological activities.
4-(2-Bromoacetyl)benzonitrile: Shares the bromoacetyl group but has a different aromatic backbone.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromoacetyl group and is studied for its antimicrobial and anticancer properties.
Uniqueness
4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to aromatic or heterocyclic analogs. This uniqueness can lead to distinct biological activities and reactivity patterns.
Eigenschaften
Molekularformel |
C10H16BrNO2 |
|---|---|
Molekulargewicht |
262.14 g/mol |
IUPAC-Name |
4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H16BrNO2/c1-12-10(14)8-4-2-7(3-5-8)9(13)6-11/h7-8H,2-6H2,1H3,(H,12,14) |
InChI-Schlüssel |
RUOOGSTYZBMBEY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1CCC(CC1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B13868742.png)
![N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B13868747.png)






![Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate](/img/structure/B13868789.png)

![2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13868805.png)

